molecular formula C13H19NS B13299609 N-(2-Methylcyclopentyl)-3-(methylsulfanyl)aniline

N-(2-Methylcyclopentyl)-3-(methylsulfanyl)aniline

Cat. No.: B13299609
M. Wt: 221.36 g/mol
InChI Key: RUOVATINBKCWDT-UHFFFAOYSA-N
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Description

N-(2-Methylcyclopentyl)-3-(methylsulfanyl)aniline is an organic compound with the molecular formula C13H19NS. It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-methylcyclopentyl group and the benzene ring is substituted with a methylsulfanyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylcyclopentyl)-3-(methylsulfanyl)aniline typically involves the following steps:

    Formation of 2-Methylcyclopentylamine: This can be achieved by the reduction of 2-methylcyclopentanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

    N-Alkylation of Aniline: The 2-methylcyclopentylamine is then reacted with aniline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions to form N-(2-Methylcyclopentyl)aniline.

    Introduction of Methylsulfanyl Group: The final step involves the introduction of the methylsulfanyl group onto the benzene ring. This can be achieved by reacting N-(2-Methylcyclopentyl)aniline with methylthiol in the presence of a suitable oxidizing agent, such as hydrogen peroxide (H2O2).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with continuous monitoring of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylcyclopentyl)-3-(methylsulfanyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aniline nitrogen can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form N-substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: De-methylsulfanylated aniline derivatives

    Substitution: N-substituted aniline derivatives

Scientific Research Applications

N-(2-Methylcyclopentyl)-3-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Methylcyclopentyl)-3-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline
  • N-(2-Methylcyclopentyl)aniline
  • N-(Cyclopentyl)-3-(methylsulfanyl)aniline

Uniqueness

N-(2-Methylcyclopentyl)-3-(methylsulfanyl)aniline is unique due to the specific positioning of the methylsulfanyl group on the benzene ring. This positioning can significantly influence the compound’s reactivity and interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

N-(2-methylcyclopentyl)-3-methylsulfanylaniline

InChI

InChI=1S/C13H19NS/c1-10-5-3-8-13(10)14-11-6-4-7-12(9-11)15-2/h4,6-7,9-10,13-14H,3,5,8H2,1-2H3

InChI Key

RUOVATINBKCWDT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NC2=CC(=CC=C2)SC

Origin of Product

United States

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